4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile
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Overview
Description
4-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a chromenyl group and a pyrrolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
4-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-[4-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)PHENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- N-[4-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)PHENYL]ACETAMIDE
Uniqueness
What sets 4-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C19H20N4O2/c1-9-12(8-21)23-10(2)15(9)16-11(7-20)18(22)25-14-6-19(3,4)5-13(24)17(14)16/h16,23H,5-6,22H2,1-4H3 |
InChI Key |
ZCVNKGYAQHYLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C)C#N |
Origin of Product |
United States |
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